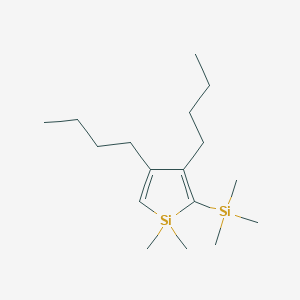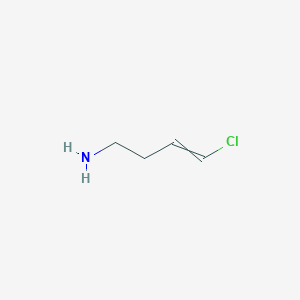
4-Chlorobut-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-3-EN-1-amine is an organic compound with the molecular formula C4H8ClN. It is a chlorinated amine with a double bond in its structure, making it an unsaturated amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobut-3-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobut-2-ene with ammonia or an amine under suitable conditions. For example, the reaction of 1,4-dichlorobut-2-ene with dimethylamine in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride can yield N,N-dimethyl-4-chlorobut-2-enyl-1-amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of phase-transfer catalysis and optimized reaction conditions ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-3-EN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Addition: Electrophiles such as bromine or hydrogen halides can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound.
Major Products Formed
Substitution: Products like azido- or cyano-substituted butenes.
Addition: Dibromo or dihalo derivatives.
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
4-Chlorobut-3-EN-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chlorobut-3-EN-1-amine involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles due to the presence of the chlorine atom and the double bond. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-en-1-amine: Similar structure but with the double bond in a different position.
3-Chlorobut-2-en-1-amine: Another isomer with the chlorine and double bond in different positions.
Uniqueness
4-Chlorobut-3-EN-1-amine is unique due to its specific structure, which allows for distinct reactivity patterns and applications compared to its isomers.
Properties
CAS No. |
918871-90-6 |
|---|---|
Molecular Formula |
C4H8ClN |
Molecular Weight |
105.56 g/mol |
IUPAC Name |
4-chlorobut-3-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1,3H,2,4,6H2 |
InChI Key |
QPXYSYQMXDSCMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
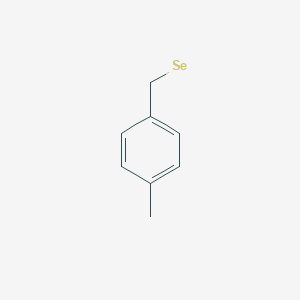
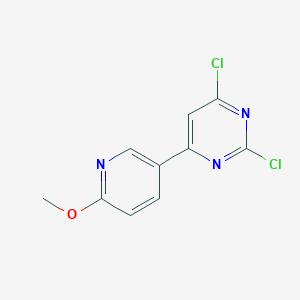
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
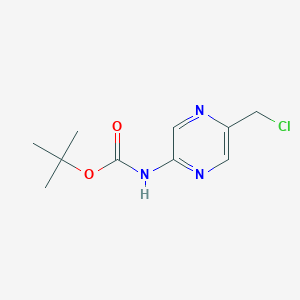
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
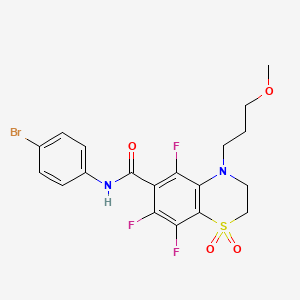
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
